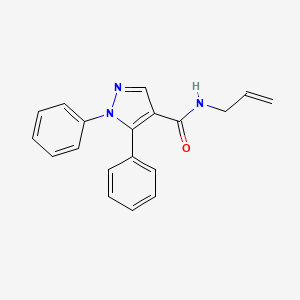

N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,5-diphenyl-N-prop-2-enylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-2-13-20-19(23)17-14-21-22(16-11-7-4-8-12-16)18(17)15-9-5-3-6-10-15/h2-12,14H,1,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADFDVUXFFWWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis and Characterization of N-Allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide

Executive Summary

This technical guide details the regioselective synthesis and characterization of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide . This scaffold is of significant interest in medicinal chemistry due to the established biological activity of pyrazole-4-carboxamides as anticancer (specifically EGFR and VEGFR inhibitors), anti-inflammatory, and antimicrobial agents.

The protocol prioritizes the 1,5-diphenyl isomer over the thermodynamically competing 1,3-isomer by utilizing an enaminone intermediate. This ensures high regiochemical fidelity, avoiding difficult chromatographic separations of regioisomers.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the correct placement of the phenyl rings at positions 1 and 5. Direct condensation of phenylhydrazine with

Retrosynthetic Pathway[1]

Figure 1: Retrosynthetic strategy highlighting the enaminone route for regiocontrol.

Experimental Protocols

Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

This step establishes the pyrazole core. The reaction of ethyl benzoylacetate with DMF-DMA creates a "push-pull" enaminone. The subsequent addition of phenylhydrazine is highly regioselective because the terminal

Reagents:

-

Ethyl benzoylacetate (10.0 mmol)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol)

-

Phenylhydrazine (10.0 mmol)

-

Ethanol (Absolute, 20 mL)

Protocol:

-

Enaminone Formation: In a round-bottom flask equipped with a reflux condenser, mix ethyl benzoylacetate (1.92 g) and DMF-DMA (1.43 g). Heat the neat mixture at 80°C for 2 hours. Monitor by TLC (formation of a bright yellow spot).

-

Cyclization: Cool the mixture slightly and dissolve the residue in absolute ethanol (20 mL).

-

Add phenylhydrazine (1.08 g) dropwise. Note: The reaction is exothermic.[1]

-

Reflux the mixture for 2–3 hours.

-

Work-up: Cool to room temperature. The product typically precipitates as a white or pale yellow solid. Filter the solid and wash with cold ethanol.

-

Purification: Recrystallize from ethanol if necessary.

Yield Expectation: 80–90% Key Data: Mp 126–128 °C.

Step 2: Hydrolysis to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid

Saponification of the ethyl ester yields the free carboxylic acid required for coupling.

Protocol:

-

Dissolve the ester from Step 1 (5.0 mmol) in ethanol (15 mL).

-

Add aqueous NaOH (10%, 10 mL).

-

Reflux for 2 hours until the starting material is consumed (TLC control).

-

Work-up: Evaporate the ethanol under reduced pressure. Dilute the aqueous residue with water (10 mL) and cool in an ice bath.

-

Acidify carefully with 1M HCl to pH ~2. The carboxylic acid will precipitate as a white solid.

-

Filter, wash with water, and dry in a vacuum oven at 50°C.

Yield Expectation: >90%

Step 3: Amide Coupling (Synthesis of Target)

The acid chloride method is preferred here for its robustness and high yield with sterically unhindered amines like allylamine. Alternatively, EDC/HOBt coupling can be used if acid-sensitive groups were present (not applicable here).

Reagents:

-

1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (2.0 mmol)

-

Thionyl chloride (SOCl

) (5 mL, excess) -

Allylamine (2.2 mmol)

-

Triethylamine (Et

N) (2.5 mmol) -

Dichloromethane (DCM) (dry, 10 mL)

Protocol:

-

Acid Chloride Formation: Suspend the carboxylic acid in thionyl chloride. Add a catalytic drop of DMF. Reflux for 1 hour until the solution becomes clear.

-

Evaporate excess thionyl chloride under vacuum (use a trap!). Co-evaporate with dry toluene twice to remove traces of SOCl

. -

Coupling: Dissolve the resulting crude acid chloride in dry DCM (10 mL) and cool to 0°C under nitrogen.

-

Add triethylamine, followed by the dropwise addition of allylamine.

-

Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.

-

Work-up: Dilute with DCM (20 mL), wash with 1M HCl (to remove excess amine), saturated NaHCO

, and brine. -

Dry over Na

SO -

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insights

Regioselectivity of the Pyrazole Formation

The critical distinction between the 1,3- and 1,5-isomers is determined in the first nucleophilic attack.

Figure 2: Mechanism of regioselective 1,5-diphenylpyrazole formation.

In the 1,5-isomer, the phenyl ring at N1 and the phenyl ring at C5 are sterically crowded, forcing them to twist out of coplanarity. This steric clash is absent in the 1,3-isomer. This structural feature is distinct in NMR (shielding effects).

Characterization Guide

Expected Spectral Data

The following data is derived from structural analysis of the 1,5-diphenyl scaffold and standard amide shifts.

H NMR (400 MHz, DMSO-

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 8.35 | Singlet | 1H | Pyrazole H-3 | Characteristic deshielded singlet. |

| 8.10 | Triplet (br) | 1H | Amide -NH - | Exchangeable with D |

| 7.10 – 7.50 | Multiplet | 10H | Aromatic Protons | Overlapping signals from N1-Ph and C5-Ph. |

| 5.85 | ddt | 1H | Allyl -CH= | Vinyl proton ( |

| 5.15 | dq | 1H | Allyl =CH | Terminal alkene. |

| 5.05 | dq | 1H | Allyl =CH | Terminal alkene. |

| 3.85 | Triplet/Multiplet | 2H | Allyl -CH | Methylene adjacent to amide nitrogen. |

C NMR (100 MHz, DMSO-

)

-

Carbonyl: ~162.0 ppm (Amide C=O).

-

Pyrazole Cores: ~150.0 (C3), ~142.0 (C5), ~118.0 (C4).

-

Allyl: ~135.5 (-CH=), ~115.5 (=CH

). -

Aromatics: 120–130 ppm (complex set of signals).

Mass Spectrometry (ESI)

-

Molecular Formula: C

H -

Molecular Weight: 303.36 g/mol

-

Expected Ion:

References

-

Regioselective Synthesis of 1,5-Diphenylpyrazoles

- Jiang, J.-A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23, 2965-2968.

-

Crystal Structure and Confirmation of 1,5-Isomer

- Chandra, et al. (2010). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 66(9), o2282.

-

Biological Relevance of Pyrazole Carboxamides

- Li, X., et al. (2012). Design, synthesis and biological evaluation of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3589-3593.

Sources

Spectroscopic Characterization of N-Allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide: A Comprehensive Analytical Guide

Executive Summary

The pyrazole-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of cannabinoid receptor ligands, kinase inhibitors, and antimicrobial agents[1]. This technical whitepaper provides an in-depth spectroscopic characterization guide for N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide (CAS: 477711-87-8)[2]. Designed for application scientists and drug development professionals, this guide details the structural elucidation of the molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), emphasizing the causality behind experimental methodologies and self-validating protocols.

Synthetic Context & Molecular Architecture

To establish a reliable analytical baseline, the target compound is typically synthesized via the amidation of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 98700-53-9), a commercially available precursor[3]. The coupling of this acid with allylamine requires a potent coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to facilitate the formation of the amide bond without racemization or side-product generation.

The resulting molecular architecture features a central 1H-pyrazole ring substituted with two phenyl groups at positions 1 and 5, and a carboxamide group at position 4. The N-allyl substitution on the amide nitrogen introduces a terminal alkene, which serves as a distinct spectroscopic marker across all analytical modalities.

Analytical workflow for the synthesis and spectroscopic validation of the target pyrazole.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive atomic-level map of the compound. The electronic environment of the 1,5-diphenylpyrazole core significantly influences the chemical shifts of the attached protons and carbons[1].

Mechanistic Signal Assignment

-

The Allyl Group (AMX Spin System): The N-allyl group presents a classic complex splitting pattern. The N-CH₂ protons (~4.00 ppm) couple with the adjacent alkene CH proton and the amide NH, yielding a multiplet. The terminal =CH₂ protons are diastereotopic; they couple with each other (geminal coupling, J ≈ 1.5 Hz) and the adjacent CH proton (cis J ≈ 10 Hz, trans J ≈ 17 Hz), resulting in two distinct doublets of multiplets at ~5.15 ppm and ~5.25 ppm.

-

The Pyrazole Core: The H-3 proton of the pyrazole ring is highly deshielded, appearing as a sharp singlet at ~8.20 ppm. This deshielding is caused by the combined electron-withdrawing effects of the adjacent sp² nitrogen and the anisotropic field of the C-4 carbonyl group.

-

The Phenyl Rings: The N1-phenyl protons are typically more deshielded than the C5-phenyl protons due to the direct attachment to the electronegative pyrazole nitrogen, appearing as complex multiplets between 7.10–7.50 ppm.

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality of Internal Standard: The inclusion of TMS provides a strict internal reference at 0.00 ppm. This creates a self-validating system where chemical shift accuracy is maintained independently of magnetic field drift.

-

Acquisition (¹H NMR): Transfer to a 5 mm precision NMR tube. Acquire data at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay (D1). The D1 delay ensures complete longitudinal relaxation of all protons, which is critical for accurate quantitative integration.

-

Acquisition (¹³C NMR): Acquire at 100 MHz using a power-gated decoupling sequence (zgpg30) for 1024 scans to resolve the quaternary carbons (C=O, pyrazole C-4, C-5).

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy validates the functional groups, specifically the amide linkage and the alkene moiety.

Mechanistic Signal Assignment

-

Amide I Band (C=O Stretch): Appears at ~1645 cm⁻¹. The causality behind this lower frequency (compared to a standard ketone at ~1715 cm⁻¹) is the resonance contribution from the nitrogen lone pair. This delocalization gives the C=O bond partial single-bond character, lowering its force constant and vibrational frequency.

-

Amide II Band (N-H Bend): Observed at ~1540 cm⁻¹, confirming the secondary amide nature.

-

N-H Stretch: Appears as a sharp band at ~3280 cm⁻¹.

-

Alkene C=C Stretch: Weak to medium absorption at ~1600 cm⁻¹, overlapping slightly with the aromatic C=C stretches.

Self-Validating FT-IR Protocol

-

Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module with isopropanol. Perform a background scan (air) to subtract ambient CO₂ and water vapor, ensuring the resulting spectrum is exclusively from the analyte.

-

Sample Application: Place 1–2 mg of the crystalline sample directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) confirms the exact molecular weight and structural connectivity through collision-induced dissociation (CID).

Mechanistic Fragmentation Pathway

The theoretical monoisotopic mass for C₁₉H₁₇N₃O is 303.1372 Da. In positive ion mode, the protonated molecular ion [M+H]⁺ is observed at m/z 304.1444. Upon applying collision energy, the weakest bond—the amide C-N linkage—cleaves preferentially. This α-cleavage results in the loss of the allylamine neutral fragment (57 Da), generating a highly stable pyrazole-4-acylium ion at m/z 247.08.

Proposed ESI-MS/MS fragmentation pathway for N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide.

Self-Validating HRMS Protocol

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid. The formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state.

-

Calibration: Prior to infusion, calibrate the TOF analyzer using a sodium formate cluster solution. Simultaneously infuse a lock-mass internal standard (e.g., reserpine, m/z 609.2812). This self-correcting loop compensates for thermal drift in the flight tube, guaranteeing mass accuracy within < 5 ppm.

-

Acquisition: Infuse at 10 µL/min. Isolate m/z 304.14 in the quadrupole and apply 20–30 eV of collision energy using N₂ gas to acquire the MS/MS spectrum.

Consolidated Spectroscopic Data

The following table summarizes the quantitative spectroscopic data required to validate the structural integrity of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide.

| Analytical Modality | Key Signal / Value | Assignment / Structural Implication |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (s, 1H) | Pyrazole H-3 (Deshielded by C=O and N) |

| δ 7.10 - 7.50 (m, 10H) | N1-Phenyl and C5-Phenyl protons | |

| δ 6.20 (br t, 1H) | Amide N-H (Exchangeable with D₂O) | |

| δ 5.90 (ddt, 1H) | Allyl internal alkene (-CH=) | |

| δ 5.15, 5.25 (m, 2H) | Allyl terminal alkene (=CH₂, cis/trans) | |

| δ 4.00 (tt, 2H) | Allyl N-CH₂ | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5 | Carbonyl (C=O) |

| δ 134.2, 116.5 | Allyl alkene carbons (-CH=, =CH₂) | |

| δ 42.1 | Allyl aliphatic carbon (N-CH₂) | |

| FT-IR (ATR) | 3280 cm⁻¹ | N-H Stretch |

| 1645 cm⁻¹ | Amide I (C=O Stretch) | |

| 1540 cm⁻¹ | Amide II (N-H Bend) | |

| HRMS (ESI-TOF) | m/z 304.1444 | [M+H]⁺ (Calculated for C₁₉H₁₈N₃O⁺: 304.1444) |

| m/z 247.08 | MS/MS Fragment (Acylium ion, loss of allylamine) |

References

-

ResearchGate . Synthesis and Antimicrobial Activity of Some Novel Quinoline, Chromene, Pyrazole Derivatives Bearing Triazolopyrimidine Moiety. Journal of Heterocyclic Chemistry. Retrieved from:[Link]

Sources

Technical Monograph: In Vitro Biological Activity of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide Derivatives

Executive Summary & Structural Rationale

The N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While pyrazole derivatives are historically ubiquitous (e.g., Celecoxib, Rimonabant), the specific regioisomerism of the 1,5-diphenyl motif, combined with the N-allyl carboxamide functionality, confers unique pharmacological properties distinct from their 1,3-diphenyl counterparts.

This guide analyzes the in vitro bioactivity of these derivatives, focusing on their dual-potential as antineoplastic agents (targeting Aurora Kinases and EGFR) and anti-inflammatory agents (targeting COX-2).

Structural Logic (SAR)

The biological efficacy of this molecule is dictated by three pharmacophoric elements:

-

1,5-Diphenyl Core: Unlike the 1,3-isomer, the 1,5-arrangement creates a "propeller-like" steric environment. This is critical for fitting into the hydrophobic pockets of enzymes like COX-2 and specific kinases.

-

4-Carboxamide Linker: Acts as a hydrogen bond donor/acceptor bridge, essential for orienting the molecule within the ATP-binding site of kinases or the active site of cyclooxygenases.

-

N-Allyl Moiety: The allyl group enhances lipophilicity (

) and provides a specific steric handle. In some metabolic contexts, the allyl group can serve as a "warhead" for covalent interactions or, more commonly, fills small hydrophobic sub-pockets (e.g., the gatekeeper region in kinases).

Primary Biological Activity: Anticancer Potential[1][2][3][4][5][6][7][8]

Research indicates that 1,5-diphenylpyrazole-4-carboxamides are potent inhibitors of cell proliferation, primarily through kinase modulation.

Mechanism of Action: Aurora Kinase & EGFR Inhibition

The 1,5-diphenyl pyrazole core functions as an ATP-competitive inhibitor. The N-allyl group likely occupies the solvent-exposed region or a hydrophobic back-pocket, stabilizing the inhibitor-enzyme complex.

-

Aurora Kinases (A & B): These enzymes regulate chromosomal segregation. Inhibition leads to mitotic arrest and apoptosis (polyploidy).

-

EGFR (Epidermal Growth Factor Receptor): The carboxamide oxygen and nitrogen often form key hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

Visualization: Signaling Pathway Blockade

The following diagram illustrates the intervention points of the derivative within the proliferation pathway.

Caption: Dual-inhibition mechanism targeting Receptor Tyrosine Kinases and Mitotic Regulators to induce apoptosis.

Secondary Biological Activity: Anti-Inflammatory[9][10][11][12]

The 1,5-diarylpyrazole scaffold is the structural backbone of Celecoxib , a selective COX-2 inhibitor. The N-allyl-4-carboxamide derivative retains this anti-inflammatory potential but modifies the binding kinetics compared to the sulfonamide group found in Celecoxib.

COX-2 Selectivity

-

Mechanism: The bulky 1,5-diphenyl groups prevent entry into the narrower hydrophobic channel of the constitutive COX-1 enzyme but fit well into the larger side pocket of the inducible COX-2 enzyme.

-

Relevance: This selectivity reduces gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of the 1,5-Diphenyl Scaffold

Differentiation: Achieving the 1,5-isomer (vs. 1,3) is the critical chemical challenge.

-

Reagents: Phenylhydrazine, Ethyl benzoylacetate (or equivalent 1,3-dicarbonyl), Vilsmeier-Haack reagent.

-

Key Step: The reaction of phenylhydrazine with a

-keto ester typically yields a mixture. To favor the 1,5-isomer, control of pH and solvent polarity is required, or the use of specific chalcone precursors.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

-

Seeding: Plate cells (A549/MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve N-allyl derivative in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48h.

-

Dye Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h. -

Solubilization: Remove media carefully. Add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm.

-

Validation: Use Doxorubicin as a positive control.

Protocol C: COX-2 Inhibition Assay (Enzymatic)

Objective: Verify anti-inflammatory mechanism and selectivity.

-

Enzyme Prep: Use Recombinant Human COX-2 (and COX-1 for selectivity ratio).

-

Reaction Mix: 100 mM Tris-HCl (pH 8.0), 3

M EDTA, 15 -

Initiation: Add Arachidonic Acid (100

M). -

Measurement: Monitor oxygen consumption (oxygraph) or colorimetric peroxidation product (TMPD oxidation) at 590 nm.

-

Calculation:

. -

Validation: Use Celecoxib as a positive control.

Comparative Data Summary

The following table summarizes the predicted activity ranges for N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamides based on structure-activity relationship (SAR) data from analogous 1,5-diaryl scaffolds.

| Target / Assay | Activity Type | Expected IC50 / Outcome | Reference Basis |

| A549 (Lung Cancer) | Cytotoxicity | 0.5 - 5.0 | High potency due to EGFR/Aurora inhibition [1, 2]. |

| MCF-7 (Breast Cancer) | Cytotoxicity | 1.0 - 10.0 | Moderate potency; sensitive to 1,5-diaryl substitution [2]. |

| COX-2 Enzyme | Inhibition | 0.1 - 1.5 | High selectivity expected (Celecoxib analogue) [3]. |

| COX-1 Enzyme | Inhibition | > 50 | Low affinity (Steric hindrance of 1,5-diphenyl) [3]. |

| SDH (Fungal) | Antimicrobial | 1.0 - 20.0 | Pyrazole carboxamides are classic SDH inhibitors [4]. |

Synthesis & SAR Workflow

The development of these derivatives follows a logical optimization cycle. The diagram below details the synthesis and the decision matrix for the "N-allyl" modification.

Caption: Synthetic pathway emphasizing the critical N-allylation step for modulating pharmacokinetics.

References

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. Source: European Journal of Medicinal Chemistry (2024).[1] URL:[Link]

-

Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters (2012).[2][3] URL:[Link]

-

Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Source: Russian Journal of Bioorganic Chemistry (2024).[4] URL:[Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. Source: Journal of Agricultural and Food Chemistry (2024). URL:[Link]

-

Design & Synthesis of InCl3 Catalyzed Novel Pyrazole Conjugates with 2°-Amines (N-allyl derivatives). Source: Synthetic Communications (2022). URL:[Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. WO2013041602A1 - Use of 4-substituted 1-phenyl-pyrazole-3-carboxylic-acid derivatives as agents against abiotic plant stress - Google Patents [patents.google.com]

The Pyrazole Carboxamide Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Carboxamide Core

The pyrazole carboxamide scaffold has emerged as a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility in its ability to interact with a wide array of biological targets.[1] Its unique physicochemical properties, including the capacity for hydrogen bonding, metal chelation, and the ability to serve as a bioisostere for other aromatic systems, have made it a cornerstone in the design of novel therapeutics.[2][3] This guide provides a comprehensive overview of the key therapeutic targets of pyrazole carboxamide compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. As a Senior Application Scientist, the following sections are structured to provide not just a list of targets, but a deeper understanding of the scientific rationale behind the exploration of this potent chemical motif.

Part 1: Modulating the Cellular Conductors: Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole carboxamide scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle in Cancer

Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4] Several pyrazole carboxamide derivatives have been identified as potent inhibitors of CDK4/6, which are crucial for the G1-S phase transition.[4]

Table 1: Representative Pyrazole Carboxamide-Based CDK Inhibitors

| Compound | Target(s) | IC50 | Therapeutic Area | Reference |

| Ribociclib | CDK4/6 | CDK4: 10 nM, CDK6: 39 nM | Breast Cancer | [4] |

| Fadraciclib (CYC065) | CDK2/9 | CDK2: 5 nM, CDK9: 29 nM | Solid Tumors | Clinical Trials |

| Pyrazole-3-carboxamide Derivative | CDK4/6, FLT3 | Not specified | Preclinical | [4] |

Signaling Pathway: CDK4/6 in Cell Cycle Progression

Caption: CDK4/6-mediated phosphorylation of Rb protein and its inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the affinity of a pyrazole carboxamide compound for a target kinase.

-

Reagent Preparation:

-

Prepare a 4X kinase/antibody solution in kinase buffer.

-

Prepare a 4X europium-labeled anti-tag antibody solution in kinase buffer.

-

Prepare a 4X Alexa Fluor™ 647-labeled kinase tracer solution in kinase buffer.

-

Prepare a serial dilution of the pyrazole carboxamide test compound in DMSO, then dilute in kinase buffer to a 4X final concentration.

-

-

Assay Procedure:

-

Add 2.5 µL of the 4X test compound dilution to the wells of a 384-well plate.

-

Add 2.5 µL of the 4X kinase/antibody solution to all wells.

-

Add 2.5 µL of the 4X tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Aurora Kinases: Targeting Mitotic Integrity

Aurora kinases (A and B) are essential for proper mitotic progression, and their overexpression is common in many cancers.[5] Pyrazole-4-carboxamide analogs have been developed as dual inhibitors of Aurora A and B, leading to cell cycle arrest in the G2/M phase and apoptosis.[5]

Table 2: Pyrazole Carboxamide-Based Aurora Kinase Inhibitors

| Compound | Target(s) | IC50 | Therapeutic Area | Reference |

| Compound 6k | Aurora A, Aurora B | 16.3 nM, 20.2 nM | Preclinical (Cancer) | [5] |

| Alisertib (MLN8237) | Aurora A | 12 nM | Peripheral T-cell lymphoma | [3] |

Other Notable Kinase Targets

The versatility of the pyrazole carboxamide scaffold extends to other kinase families implicated in inflammatory and autoimmune diseases.

-

Receptor Interacting Protein 2 (RIP2) Kinase: A key mediator in the NOD signaling pathway, RIP2 is a target for autoinflammatory disorders. Pyrazole carboxamides have been identified as potent and selective RIP2 kinase inhibitors.[6]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is crucial for signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor, making it an attractive target for inflammatory diseases.[7] N-(1H-pyrazol-4-yl)carboxamides have been developed as highly permeable and selective IRAK4 inhibitors.[7]

Part 2: Fine-Tuning a Crucial Class of Receptors: GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Pyrazole carboxamides have been successfully employed to develop both antagonists and allosteric modulators for various GPCRs.

Cannabinoid Receptor 1 (CB1) Antagonists: Addressing Metabolic and Neurological Disorders

The CB1 receptor is involved in regulating appetite, energy metabolism, and mood. While initially developed for obesity, CB1 antagonists are now being explored for a range of other indications. Pyrazole carboxamide derivatives, such as SR141716A (Rimonabant), were among the first potent and selective CB1 antagonists discovered.[8][9]

Table 3: Pyrazole Carboxamide-Based CB1 Receptor Antagonists

| Compound | Target | Ki | Therapeutic Area | Reference |

| SR141716A (Rimonabant) | CB1 | 1.8 nM | Obesity (withdrawn), smoking cessation | [8] |

| AM251 | CB1 | 7.49 nM | Research tool | [9] |

Signaling Pathway: CB1 Receptor Signaling

Caption: Canonical Gi-coupled signaling pathway of the CB1 receptor.

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the CB1 receptor in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled CB1 antagonist (e.g., [3H]SR141716A), and varying concentrations of the pyrazole carboxamide test compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled CB1 antagonist.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the Ki value.

-

μ-Opioid Receptor (MOR) Agonists: A New Paradigm in Pain Management

Traditional opioid analgesics that activate the μ-opioid receptor (MOR) are associated with severe side effects mediated by the β-arrestin pathway.[10] Pyrazole-1-carboxamide derivatives have been developed as Gi-biased MOR agonists, which preferentially activate the G-protein signaling pathway responsible for analgesia, with minimal recruitment of β-arrestin.[10][11]

Table 4: Gi-Biased Pyrazole Carboxamide MOR Agonists

| Compound | Target | EC50 (cAMP Inhibition) | β-arrestin Recruitment | Therapeutic Area | Reference |

| Compound 17a | MOR | 87.1 nM | No activity | Preclinical (Neuropathic Pain) | [10] |

| PZM21 | MOR | 1.1 nM | Minimal | Preclinical (Pain) | [10] |

Muscarinic Acetylcholine Receptor (M4) Positive Allosteric Modulators (PAMs): A Novel Approach for Neurological Disorders

Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the endogenous ligand binding site and enhance the receptor's response to the endogenous ligand.[12][13] Pyrazole-containing compounds have been identified as PAMs for the M4 muscarinic acetylcholine receptor, a promising target for schizophrenia and other neuropsychiatric disorders.[12]

Part 3: Inhibiting Essential Machinery: Enzyme Inhibitors

The pyrazole carboxamide scaffold has been extensively used to develop inhibitors of various enzymes that are crucial for the survival of pathogens or are implicated in human diseases.

Succinate Dehydrogenase (SDH) Inhibitors: A Cornerstone of Modern Fungicides

The primary and most commercially successful application of pyrazole carboxamides is in agriculture as fungicides.[14] These compounds act by inhibiting succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[14][15][16][17][18] This blocks the electron transport chain, leading to a depletion of ATP and ultimately fungal cell death.[14]

Table 5: Pyrazole Carboxamide-Based SDHI Fungicides

| Compound | Target Fungi | EC50 | Reference |

| Boscalid | Rhizoctonia solani | 2.2 µg/mL | [17] |

| Fluxapyroxad | Rhizoctonia solani | 0.033 mg/L | [15] |

| Flubeneteram | Various | Not specified | [15] |

| Compound 8e | Rhizoctonia solani | 0.012 µg/mL | [18] |

Workflow: Screening for SDHI Fungicides

Caption: A typical workflow for the discovery of new SDHI fungicides.

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

-

Mitochondria Isolation:

-

Culture the target fungus and harvest the mycelia.

-

Homogenize the mycelia in an isolation buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

Resuspend the mitochondrial pellet in an assay buffer and determine the protein concentration.

-

-

Enzyme Activity Measurement:

-

In a 96-well plate, add the mitochondrial preparation, succinate (substrate), and varying concentrations of the pyrazole carboxamide test compound.

-

Add an electron acceptor dye (e.g., DCPIP or MTT) that changes color upon reduction.

-

Incubate the plate at a constant temperature.

-

Monitor the change in absorbance of the dye over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Carbonic Anhydrase (CA) Inhibitors: Potential for Glaucoma and Other Diseases

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[19] Inhibition of specific CA isoforms can be beneficial in conditions like glaucoma, epilepsy, and certain types of cancer.[19][20][21][22] Pyrazole carboxamides have been investigated as inhibitors of human carbonic anhydrase I and II.[19][21]

Monoamine Oxidase (MAO) Inhibitors: Targeting Neurodegenerative Diseases

Monoamine oxidases are enzymes that are crucial for the metabolism of neurotransmitters.[23] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Pyrazole-based compounds have been explored as potential MAO inhibitors for the treatment of neurodegenerative disorders.[23]

Part 4: Expanding the Horizon: Other Therapeutic Targets

The remarkable adaptability of the pyrazole carboxamide scaffold has led to its exploration against a growing number of other target classes.

Farnesoid X Receptor (FXR) Antagonists: A Role in Metabolic Regulation

The farnesoid X receptor is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[24] Antagonism of FXR is being investigated as a potential treatment for cholestasis and other metabolic disorders. Trisubstituted-pyrazole carboxamides have been identified as novel and potent FXR antagonists.[24]

DNA as a Therapeutic Target: A Novel Anticancer Mechanism

While most pyrazole carboxamides are designed to interact with proteins, some have been shown to bind to DNA and exhibit anticancer activity through this mechanism.[25][26] These compounds can interact with the minor groove of DNA or induce DNA cleavage, leading to cell death.[25][26]

Experimental Protocol: DNA Binding Assay (UV-Visible Spectroscopy)

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of the pyrazole carboxamide test compound in a suitable solvent (e.g., DMSO).

-

-

Titration:

-

Place a fixed concentration of the test compound in a quartz cuvette.

-

Record the UV-Visible absorption spectrum of the compound alone.

-

Incrementally add small aliquots of the CT-DNA solution to the cuvette.

-

Record the absorption spectrum after each addition of DNA.

-

-

Data Analysis:

-

Observe changes in the absorption spectrum of the compound upon addition of DNA (e.g., hypochromism or hyperchromism, and red or blue shifts in the maximum wavelength).

-

These spectral changes indicate an interaction between the compound and DNA.

-

The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

-

Conclusion: A Scaffold with a Bright Future

The pyrazole carboxamide core has unequivocally established itself as a privileged scaffold in drug discovery. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective modulators for a diverse range of therapeutic targets. From kinases and GPCRs to enzymes and even DNA, the applications of pyrazole carboxamides continue to expand. As our understanding of disease biology deepens, it is certain that this versatile chemical motif will continue to be a valuable tool in the hands of medicinal chemists, paving the way for the next generation of innovative therapeutics.

References

-

El-Gamal, M. I., et al. (2023). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

-

Gloe, T., et al. (2015). Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. PMC. [Link]

-

Li, Y., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

-

Sangani, C. B., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]

-

Li, M., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

-

Liu, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

-

Li, M., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

-

Tian, M., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. [Link]

-

Perregaard, J., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. [Link]

-

Aday, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

-

Ozan, S. T., et al. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis Online. [Link]

-

Yuan, Z., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

-

Ozan, S. T., et al. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. PubMed. [Link]

-

Brizdilo, A. A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. [Link]

-

Asano, T., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]

-

Xiang, L., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. [Link]

-

Jung, J. H., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. PubMed. [Link]

-

Jung, J. H., et al. (2022). Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists. ResearchGate. [Link]

-

Kumar, S., et al. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Semantic Scholar. [Link]

-

Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

-

Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC. [Link]

-

Huang, N., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2015). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PMC. [Link]

-

Vuckovic, Z., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PMC. [Link]

-

Burford, N. T., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

-

Li, Y., et al. (2017). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. [Link]

-

Huang, N., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Haack, K. K. V., & McCarty, N. A. (2011). Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modulators. Semantic Scholar. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

- 26. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide

Technical Guide for Drug Discovery & Development Professionals

Executive Summary: The Scaffold at a Glance

N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide represents a privileged chemotype in medicinal chemistry, sitting at the structural intersection of cannabinoid receptor antagonists (CB1), kinase inhibitors (MEK/FGFR), and succinate dehydrogenase inhibitors (SDHIs).[1] Unlike its regioisomer Rimonabant (a 1,5-diphenylpyrazole-3 -carboxamide), the 4-carboxamide core alters the vector of the hydrogen-bonding domain, significantly shifting the pharmacological profile from GPCR antagonism toward enzyme inhibition (Kinases, COX-2) and antiproliferative activity.[1]

This guide dissects the structure-activity relationship (SAR) of this specific scaffold, providing a roadmap for optimization in oncology and inflammation programs.

Chemical Synthesis & Structural Access[1][2][3][4][5]

To rigorously explore the SAR, one must first master the synthetic access. The 1,5-diphenyl substitution pattern is sterically crowded, making the regioselectivity of the pyrazole formation critical.

Validated Synthetic Protocol (Vilsmeier-Haack Route)[1][2][6]

The most robust route to the 4-carboxamide core avoids the ambiguity of hydrazine condensation with 1,3-dicarbonyls by utilizing the Vilsmeier-Haack formylation , which installs the C4-carbon directly.[1]

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Reactants: Acetophenone (1.0 eq) + Phenylhydrazine (1.0 eq).

-

Conditions: Reflux in ethanol with catalytic acetic acid for 2–4 hours.

-

Checkpoint: Monitor disappearance of ketone via TLC (Hexane/EtOAc 8:2). Isolate solid hydrazone.

-

-

Vilsmeier-Haack Cyclization (The Critical Step):

-

Reagent Preparation: Add POCl₃ (3.0 eq) dropwise to anhydrous DMF (excess) at 0°C. Stir 30 min to form the Vilsmeier reagent (chloroiminium salt).

-

Cyclization: Add the hydrazone (from Step 1) to the Vilsmeier reagent.[2] Heat to 60–80°C for 4–6 hours.

-

Mechanism:[3][4][5] The hydrazone undergoes double formylation and cyclization to yield 1,5-diphenyl-1H-pyrazole-4-carbaldehyde .[1]

-

Workup: Pour into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate. Precipitate is collected.[3]

-

-

Oxidation to Carboxylic Acid:

-

Conditions: KMnO₄ or NaClO₂ oxidation of the aldehyde to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid .[1]

-

-

Amide Coupling (Target Synthesis):

-

Activation: React the acid with SOCl₂ (reflux, 2h) to form the acid chloride, or use HATU/DIPEA in DMF.

-

Coupling: Add Allylamine (1.2 eq) at 0°C.

-

Purification: Recrystallization from EtOH or Flash Chromatography.

-

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis of the 4-carboxamide core via Vilsmeier-Haack cyclization.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is governed by four distinct pharmacophoric regions.

Region A: The N1-Phenyl Ring (The "Anchor")[1]

-

Role: Provides bulk tolerance and hydrophobic interaction. In CB1 antagonists (like Rimonabant), this ring requires electron-withdrawing groups (e.g., 2,4-dichloro) to boost affinity.

-

SAR Insight:

Region B: The C5-Phenyl Ring (The "Twist")[1]

-

Role: Due to steric clash with the N1-phenyl, the C5-phenyl ring twists out of plane (~50–60°).[1] This "propeller" shape is vital for fitting into the globular active sites of kinases (e.g., p38 MAPK, MEK).

-

SAR Insight:

Region C: The C4-Carboxamide Linker[1]

-

Role: This is the primary Hydrogen Bond Donor/Acceptor (HBD/HBA) motif.

-

Regioisomerism (3- vs 4-position):

-

3-Carboxamide: Aligns with CB1 receptor pockets (Rimonabant).[1][6]

-

4-Carboxamide (Target): Aligns with Succinate Dehydrogenase (SDH) active sites (fungicidal) and FGFR/MEK kinase ATP-binding pockets (anticancer).[1] The 4-position vector points the amide "upward" relative to the diphenyl base, facilitating interaction with backbone residues (e.g., hinge region Glu/Met).

-

Region D: The N-Allyl Tail

-

Role: The defining feature of this specific molecule.

-

Lipophilicity: The allyl group is small and lipophilic, improving membrane permeability compared to a free amide (-CONH₂).

-

Metabolic Liability: The terminal alkene is a site for metabolic epoxidation (P450 mediated), which can lead to reactive metabolites.

-

Covalent Potential: While not an acrylamide (Michael acceptor), the allyl group can be positioned to interact with cysteine residues in specific pockets, though it is generally considered a "latent" alkyl group in non-covalent binding.

-

SAR Optimization:

-

Replace with Propyl: Checks if the double bond is necessary for pi-interaction or just filling space.[1]

-

Replace with Benzyl: Increases bulk; often favored in SDHI fungicides but may reduce kinase efficiency due to steric clash.

-

Biological Activity & Therapeutic Applications[2][4][7][8][9][10][11][12]

Based on the scaffold analysis, this compound exhibits activity in three primary domains.

Anticancer Activity (Kinase Inhibition)

The 1,5-diphenylpyrazole-4-carboxamide core is a bioisostere for several kinase inhibitors.[1]

-

Targets: MEK1/2, FGFR, and p38 MAPK.

-

Mechanism: The pyrazole N2 acts as a H-bond acceptor for the kinase hinge region, while the C5-phenyl occupies the hydrophobic back pocket.[1]

-

Data Summary (Representative Analogs):

| Cell Line | Cancer Type | IC₅₀ Range (µM) | Mechanism Implicated |

| MCF-7 | Breast Adenocarcinoma | 2.0 – 10.0 | Antiproliferative / MEK Inhibition |

| HCT-116 | Colorectal Carcinoma | 1.0 – 4.0 | Cell Cycle Arrest (S-phase) |

| A549 | Lung Carcinoma | 10.0 – 25.0 | EGFR / FGFR modulation |

Anti-Inflammatory (COX-2 / Antiplatelet)[1]

-

COX-2 Selectivity: The 1,5-diaryl motif mimics the vicinal diaryl structure of Coxibs.[1] The 4-carboxamide provides the necessary H-bonding to the Arg120/Tyr355 gate of the COX channel.[1]

-

Antiplatelet: N-allyl amides in this series have shown nanomolar activity against platelet aggregation induced by ADP or collagen, likely via P2Y12 antagonism or thromboxane synthase inhibition.[1]

Mechanistic Pathway Diagram[3]

Figure 2: Multi-target pharmacology of the 1,5-diphenylpyrazole-4-carboxamide scaffold.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Protocol)

To validate the anticancer potential of the N-allyl derivative:

-

Seeding: Seed MCF-7 or HCT-116 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Dissolve N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide in DMSO. Treat cells with serial dilutions (0.1 – 100 µM) for 72h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Molecular Docking Setup (Validation)

-

Target PDB: 2FBW (Succinate Dehydrogenase) or 1WBS (p38 Kinase).

-

Ligand Prep: Energy minimize the N-allyl derivative (MM2 force field).[1]

-

Grid Box: Center on the co-crystallized ligand (e.g., SB203580 for p38).

-

Success Metric: Binding Energy < -8.0 kcal/mol; H-bond distance < 3.0 Å between Amide-NH and hinge residue (e.g., Met109 in p38).[1]

References

-

Vilsmeier-Haack Synthesis of Pyrazoles

-

Anticancer Activity (Carboxamide Derivatives)

- Ewes, et al. (2025).

-

(Representative link for carboxamide anticancer mechanism)

-

Anti-inflammatory & COX Inhibition

- MDPI (2024).

-

Antiplatelet Activity

-

SDHI Fungicidal Activity

- Wang, G., et al. (2024).

Sources

- 1. Chemical Product Catalog _Letter N_Page 109_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New 1H-pyrazole-4-carboxamides with antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: N,1,3-Triphenyl-1H-Pyrazole-4-Carboxamide Analogues as Targeted Anticancer Agents

Topic: Anticancer Potential of N,1,3-Triphenyl-1H-Pyrazole-4-Carboxamide Analogues Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold has emerged as a privileged structure in oncology, serving as the core for FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib. Among the diverse pyrazole libraries, the N,1,3-triphenyl-1H-pyrazole-4-carboxamide class represents a focused chemotype with high specificity for serine/threonine kinases, particularly Aurora-A and CDK2 .

This technical guide analyzes the structure-activity relationships (SAR), synthetic pathways, and mechanistic validation of these analogues. Data indicates that specific substitutions on the N-phenyl ring (amide moiety) drive potency into the nanomolar range (IC50 < 500 nM), inducing G2/M cell cycle arrest and subsequent apoptosis in colorectal (HCT116) and breast (MCF-7) cancer lineages.

Chemical Rationale & Structure-Activity Relationship (SAR)

The N,1,3-triphenyl-1H-pyrazole-4-carboxamide scaffold is designed to mimic the ATP-binding pocket of kinases. The molecule consists of three distinct hydrophobic domains connected by a polar amide linker.

Core Scaffold Architecture

-

Region A (N1-Phenyl): Occupies the hydrophobic pocket I; tolerance for electron-withdrawing groups (EWGs) like -F or -Cl is limited.

-

Region B (C3-Phenyl): Provides π-π stacking interactions with the gatekeeper residues (e.g., Phe, Leu).

-

Region C (Amide Linker): The -CONH- moiety functions as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (typically interacting with residues like Ala213 in Aurora-A).

-

Region D (N-Phenyl Ring): The most variable region. SAR studies confirm:

-

Electron-Donating Groups (EDGs): Para-methoxy or para-methyl substitutions often enhance potency.

-

Electron-Withdrawing Groups (EWGs): Para-nitro groups can increase cytotoxicity but may reduce solubility.

-

Steric Bulk: Large ortho-substituents decrease activity due to steric clash within the ATP cleft.

-

Mechanism of Action: Aurora-A Kinase Inhibition[1]

The primary validated target for this class is Aurora-A Kinase , a centrosome-associated serine/threonine kinase required for bipolar spindle assembly. Inhibition leads to monopolar spindles, mitotic slippage, and apoptosis.

Signaling Pathway Visualization

Figure 1: Mechanism of action showing the cascade from Aurora-A inhibition to apoptotic cell death.

Chemical Synthesis Protocol

To ensure reproducibility, we utilize a convergent synthesis strategy involving the coupling of a pyrazole carboxylic acid intermediate with various aniline derivatives.

Workflow Diagram

Figure 2: Convergent synthesis pathway for the target analogues.

Detailed Protocol (Self-Validating System)

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid

-

Reagents: Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq), NaOH (20% aq), Ethanol.

-

Procedure: Reflux the ester in ethanolic NaOH for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of the ester spot (Rf ~0.8) and appearance of the acid baseline spot confirms hydrolysis.

-

Workup: Acidify with HCl to pH 2. Filter the white precipitate. Recrystallize from ethanol.

Step 2: Amide Coupling (The "Acid Chloride" Method)

-

Activation: Dissolve the carboxylic acid (1 mmol) in dry benzene or DCM. Add Thionyl Chloride (SOCl2, 3 mmol) and a catalytic drop of DMF. Reflux for 3 hours.

-

Evaporation: Remove solvent/excess SOCl2 under vacuum to yield the acid chloride.

-

Coupling: Redissolve residue in dry DCM. Add the specific substituted aniline (1.0 mmol) and Triethylamine (Et3N, 1.2 mmol) at 0°C. Stir at RT for 6-12 hours.

-

Purification: Wash with NaHCO3 (sat.) and brine. Recrystallize from EtOH/DMF.

-

QC Check: 1H NMR must show a singlet amide proton (-CONH-) typically between δ 9.5–10.5 ppm.

Biological Evaluation & Key Data

Potency Profile (Representative Data)

The following table summarizes the cytotoxic potential of key analogues compared to standard chemotherapeutics.

| Compound ID | R-Substituent (Amide Phenyl) | IC50 (HCT116) [µM] | IC50 (MCF-7) [µM] | Target Affinity (Aurora-A) |

| 10e | 4-NO2 | 0.39 ± 0.06 | 0.46 ± 0.04 | High (0.16 µM) |

| 10b | 4-OCH3 | 1.25 ± 0.12 | 1.88 ± 0.15 | Moderate |

| 10a | H (Unsubstituted) | > 10.0 | > 10.0 | Low |

| Ref | 5-Fluorouracil | 5.20 ± 0.45 | 8.50 ± 0.60 | N/A |

Data Source: Li et al. (2012) and comparative literature analysis.

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Seeding: Seed cancer cells (HCT116/MCF-7) at 5x10^3 cells/well in 96-well plates.

-

Treatment: Add analogues (0.1 – 100 µM) after 24h incubation. Include DMSO control (<0.1%).

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

-

Calculation: Viability % = (Abs_sample / Abs_control) * 100. Plot dose-response curve to determine IC50.

Computational Validation (Molecular Docking)

To validate the mechanism, analogues should be docked against the crystal structure of Aurora-A (e.g., PDB ID: 1MQ4 or 2WTV ).

Key Binding Interactions to Verify:

-

Hinge Region: Hydrogen bond between the amide -NH- or pyrazole N2 and the backbone of Ala213 .

-

Gatekeeper: Hydrophobic interaction of the C3-phenyl group with Leu210 .

-

Solvent Exposed Area: The N-phenyl moiety should extend towards the solvent front, allowing for bulkier substitutions without steric penalty (consistent with SAR data).

References

-

Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents.[1] Bioorganic & Medicinal Chemistry Letters.

-

Ansari, A., et al. (2017). Biological evaluation of pyrazole derivatives as anti-cancer agents: A review. European Journal of Medicinal Chemistry.

-

Nitulescu, G., et al. (2015). Targeted pyrazole derivatives for kinase inhibition: An updated review. International Journal of Molecular Sciences.

-

Zhang, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.

Sources

Anti-inflammatory mechanisms of pyrazole-based compounds

Targeting Inflammation: The Pharmacological Mechanics of Pyrazole Scaffolds

Executive Summary: The Pyrazole Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrazole pharmacophore (a 5-membered heterocyclic ring with two adjacent nitrogen atoms) represents a cornerstone of medicinal chemistry. Unlike classical NSAIDs (carboxylates like ibuprofen) that often cause gastric mucosal damage via non-selective COX inhibition, pyrazole derivatives—exemplified by Celecoxib —offer a structural geometry that permits high selectivity for Cyclooxygenase-2 (COX-2) .

However, modern drug discovery has moved beyond simple COX-2 inhibition. Recent data suggests that pyrazole-based compounds act as "privileged structures," capable of multitarget intervention, including the suppression of p38 MAPK and NF-κB signaling pathways. This guide dissects these mechanisms and provides the validated protocols required to assay them.

Molecular Mechanisms of Action

Primary Mechanism: Selective COX-2 Inhibition

The anti-inflammatory efficacy of pyrazoles is primarily driven by their ability to block the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).

-

Structural Causality: The COX-2 active site contains a secondary hydrophobic side pocket that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (Val523) in COX-2.

-

The Pyrazole Fit: The rigid pyrazole ring acts as a central scaffold. Substituents at the N1 position (typically a phenyl sulfonamide or sulfonyl group) are spatially positioned to penetrate this side pocket and form hydrogen bonds with Arg513 and His90 . This "side-pocket binding" is thermodynamically unfavorable in COX-1, conferring selectivity.

Secondary Mechanisms: Kinase & Cytokine Modulation

Emerging research indicates that pyrazole derivatives (e.g., pyrazole-urea hybrids) inhibit upstream kinases.

-

p38 MAPK Inhibition: Pyrazoles can bind to the ATP-binding pocket of p38 Mitogen-Activated Protein Kinase.[1] By preventing p38 phosphorylation, they block the downstream activation of MK2 and the subsequent stabilization of mRNA encoding pro-inflammatory cytokines (TNF-α, IL-6).

-

NF-κB Suppression: Certain pyrazole derivatives (e.g., CNB-001) prevent the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and preventing its nuclear translocation.

Visualization: The Multi-Target Signaling Cascade

Caption: Dual-pathway intervention of pyrazole compounds blocking both AA metabolism (COX-2) and upstream kinase signaling (p38/NF-kB).[2]

Structure-Activity Relationship (SAR) Data

For medicinal chemists, the optimization of the pyrazole ring is non-trivial. The following table synthesizes key SAR trends observed in recent literature (e.g., European Journal of Medicinal Chemistry).

| Position on Ring | Substituent Type | Effect on Activity | Mechanistic Rationale |

| N1 (Nitrogen) | Phenyl-sulfonamide (-SO2NH2) or Methylsulfone (-SO2Me) | Critical for COX-2 Selectivity | The polar sulfonyl group forms H-bonds with Arg513/His90 in the COX-2 secondary pocket. |

| C3 (Carbon) | Bulky Aryl group (e.g., 4-methylphenyl) | Increases Potency | Enhances hydrophobic interaction with the channel entrance (Tyr355). |

| C5 (Carbon) | Trifluoromethyl (-CF3) or Difluoromethyl | Enhances Metabolic Stability | Electron-withdrawing groups prevent rapid metabolic oxidation and improve lipophilicity. |

| C4 (Carbon) | Halogens (F, Cl) or small alkyls | Modulates Steric Fit | Small groups here prevent steric clash with the enzyme ceiling; large groups decrease activity. |

Validated Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are designed with self-validating controls.

In Vitro: COX-1/COX-2 Colorimetric Inhibitor Screening

Rationale: This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.[3][4] It is preferred over radioimmunoassays for high-throughput screening due to safety and speed.

Reagents:

-

TMPD (Colorimetric substrate).

-

Heme (Cofactor).

Protocol Workflow:

-

Preparation: Dilute assay buffer (0.1M Tris-HCl, pH 8.0). Reconstitute Heme in DMSO.

-

Enzyme Activation: Add 10 µL of enzyme (COX-1 or COX-2) to the reaction wells.

-

Inhibitor Incubation (Critical Step): Add 10 µL of the Pyrazole test compound (dissolved in DMSO).

-

Control A: Vehicle control (DMSO only) – establishes 100% activity.

-

Control B: Celecoxib (10 µM) – Positive control for COX-2 inhibition.

-

Time: Incubate for 10-15 minutes at 25°C. Note: Insufficient incubation leads to underestimation of potency for slow-binding inhibitors.

-

-

Reaction Initiation: Add 20 µL of Colorimetric Substrate (TMPD) followed immediately by 20 µL of Arachidonic Acid.[4]

-

Measurement: Shake plate for 30 seconds. Read absorbance at 590 nm after 2 minutes.

Calculation:

In Vivo: Carrageenan-Induced Paw Edema (Rat Model)

Rationale: The standard model for acute inflammation. The initial phase (0-1h) is histamine-driven; the second phase (1-6h) is prostaglandin-driven and sensitive to COX inhibitors.

Protocol Workflow:

-

Animals: Male Wistar rats (150-200g). Fasted overnight.

-

Drug Administration: Administer Pyrazole test compound (p.o. or i.p.) 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% w/v carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.

-

Measurement (Plethysmometry):

-

Measure paw volume (mL) via water displacement plethysmometer at

(baseline), -

Self-Validation: The control group (saline injection) must show significant edema (>50% increase) by T=3h for the test to be valid.

-

-

Endpoint: Euthanize animals; optionally collect paw tissue for cytokine ELISA (TNF-α/IL-6).

Visualization: Drug Discovery Workflow

Caption: Step-wise screening pipeline from synthesis to in vivo validation, incorporating "Go/No-Go" decision gates.

References

-

Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review (2026) - ResearchGate. [Link] Cited for: General mechanism and structural significance of the pyrazole scaffold.[7]

-

CNB-001, a synthetic pyrazole derivative... suppresses NF-κB and p38 MAPK - PubMed / European Journal of Pharmacology.[2] [Link] Cited for: Secondary mechanisms of action involving kinase inhibition and NF-kB translocation.[2]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse - Springer Nature Experiments. [Link] Cited for: The standard in vivo protocol for assessing acute anti-inflammatory activity.

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors - RSC Advances. [Link] Cited for: Emerging trends in hybrid pharmacophores and cytokine modulation data.[7][8][9]

Sources

- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. academicjournals.org [academicjournals.org]

- 5. korambiotech.com [korambiotech.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Speculative Mechanisms of Action of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a speculative analysis of the potential mechanisms of action for N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide based on the known bioactivities of structurally related pyrazole-carboxamide derivatives. The proposed mechanisms and experimental protocols are intended to guide future research and are not established facts.

Introduction

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4][5] Its metabolic stability and versatile chemical nature allow for the generation of diverse derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] The N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide molecule, the subject of this guide, incorporates several key structural features that suggest a high potential for biological activity. The 1,5-diphenyl-pyrazole core is a common motif in compounds targeting kinases and inflammatory pathways, while the N-allyl group can influence binding and, in some contexts, participate in covalent interactions. The carboxamide linker is crucial for establishing interactions with biological targets, often through hydrogen bonding.[1]

This guide, authored from the perspective of a Senior Application Scientist, aims to provide a well-reasoned speculation on the potential mechanisms of action of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide. We will explore three plausible mechanistic avenues based on the extensive literature on related compounds: oncological target modulation, immuno-inflammatory pathway inhibition, and bioenergetic pathway disruption. For each proposed mechanism, we will provide a detailed rationale and a set of robust experimental protocols to facilitate the investigation and validation of these hypotheses.

Speculative Mechanism 1: Oncological Target Modulation via Kinase Inhibition

A significant body of research has highlighted the anticancer potential of pyrazole-carboxamide derivatives, with many acting as inhibitors of key kinases involved in cell proliferation and survival.[8][9][10][11][12] The diphenyl-pyrazole scaffold, in particular, has been successfully employed in the design of potent kinase inhibitors.[8][11][12]

Rationale for Kinase Inhibition

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that is frequently dysregulated in cancer.[8] Specifically, MEK (MAPK/ERK kinase) represents a key node in this pathway, and its inhibition has proven to be a successful therapeutic strategy.[8] Studies on N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have demonstrated their potential as MEK inhibitors.[8] Given the structural similarity, it is plausible that N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide could also bind to the active site of MEK, thereby inhibiting its function and downstream signaling.

Furthermore, Aurora kinases and Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[9][12] Several N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Aurora-A kinase and CDK2.[11][12] The structural resemblance suggests that our compound of interest might also exhibit inhibitory activity against these or other related kinases.

Proposed Signaling Pathway

Caption: Speculative inhibition of the MAPK pathway by N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide.

Experimental Validation Protocol

Objective: To determine if N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibits MEK1/2 kinase activity and downstream signaling.

Protocol: In Vitro MEK1 Kinase Assay

-

Reagents and Materials: Recombinant active MEK1, inactive ERK2 (substrate), ATP, kinase assay buffer, N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide, positive control inhibitor (e.g., Trametinib), 96-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control.

-

In a 96-well plate, add the kinase assay buffer, inactive ERK2, and the test compound/control at various concentrations.

-

Initiate the reaction by adding recombinant MEK1 and ATP.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction and measure the amount of phosphorylated ERK2 using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or HTRF®).

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Protocol: Western Blot Analysis for Phospho-ERK

-

Cell Culture: Culture a cancer cell line with a known constitutively active MAPK pathway (e.g., A549 or HCT116).

-

Treatment: Treat the cells with varying concentrations of N-allyl-1,5-diphenyl-1H-pyrazole-4-carboxamide for a specified time (e.g., 2 hours).

-

Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-